

# A Comparative Meta-Analysis of Cagrilintide for Weight Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Cagrilintide |           |
| Cat. No.:            | B15603662    | Get Quote |

Copenhagen, Denmark – As the landscape of anti-obesity medications continues to evolve, a comprehensive meta-analysis of clinical trial data for **Cagrilintide**, a long-acting amylin analogue, offers valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of **Cagrilintide**'s performance against other leading weight management therapies, supported by experimental data from key clinical trials.

**Cagrilintide**, developed by Novo Nordisk, operates as an analogue of amylin, a pancreatic hormone that plays a role in satiety. It is being investigated both as a monotherapy and in a fixed-dose combination with the GLP-1 receptor agonist Semaglutide, known as CagriSema.

# Efficacy in Weight Reduction: A Head-to-Head Comparison

Clinical trial data demonstrates that **Cagrilintide**, particularly in combination with Semaglutide, leads to substantial weight loss. The REDEFINE clinical trial program has been pivotal in establishing its efficacy.

In the REDEFINE 1 trial, which enrolled adults with overweight or obesity without type 2 diabetes, the combination of **Cagrilintide** and Semaglutide (CagriSema) resulted in a mean body weight reduction of 20.4% at 68 weeks, compared to a 3.0% reduction with placebo.[1] For adults with type 2 diabetes in the REDEFINE 2 trial, CagriSema led to a 13.7% average weight loss versus 3.4% for placebo over the same period.[1]







As a monotherapy, a phase 3 sub-analysis of the REDEFINE 1 trial showed that once-weekly **Cagrilintide** 2.4 mg resulted in an average 11.8% reduction in body weight compared to 2.3% with placebo after 68 weeks in adults with overweight or obesity without diabetes.[2][3] A phase 2 dose-finding trial showed that the 4.5 mg dose of **Cagrilintide** achieved approximately 10.8% weight loss at 26 weeks.[4]

For comparison, Semaglutide 2.4 mg, in the STEP 1 trial, demonstrated a mean weight loss of 14.9% at 68 weeks in individuals without diabetes.[5][6] Tirzepatide, a dual GIP and GLP-1 receptor agonist, showed a mean weight change of -15.0% with the 5 mg dose, -19.5% with the 10 mg dose, and -20.9% with the 15 mg dose at 72 weeks in the SURMOUNT-1 trial for participants without diabetes. Liraglutide 3.0 mg resulted in a 4 to 6 kg weight loss in phase III trials.[7]



| Treatment                                                      | Trial                                          | Population                 | Mean Body<br>Weight Loss<br>(%)                  | Treatment<br>Duration<br>(Weeks) |
|----------------------------------------------------------------|------------------------------------------------|----------------------------|--------------------------------------------------|----------------------------------|
| CagriSema<br>(Cagrilintide<br>2.4mg &<br>Semaglutide<br>2.4mg) | REDEFINE 1[1]                                  | Adults without<br>Diabetes | -20.4%                                           | 68                               |
| REDEFINE 2[1]                                                  | Adults with Type 2 Diabetes                    | -13.7%                     | 68                                               |                                  |
| Cagrilintide<br>(monotherapy)                                  | REDEFINE 1<br>(sub-analysis)[2]                | Adults without<br>Diabetes | -11.8%                                           | 68                               |
| Phase 2[4][8]                                                  | Adults without<br>Diabetes                     | -10.8% (4.5mg<br>dose)     | 26                                               |                                  |
| Semaglutide<br>2.4mg                                           | STEP 1[5][6]                                   | Adults without<br>Diabetes | -14.9%                                           | 68                               |
| Tirzepatide                                                    | SURMOUNT-1[3]                                  | Adults without<br>Diabetes | -15.0% (5mg),<br>-19.5% (10mg),<br>-20.9% (15mg) | 72                               |
| Liraglutide 3.0mg                                              | SCALE Obesity<br>and<br>Prediabetes[9]<br>[10] | Adults with<br>Prediabetes | -6.1%                                            | 160                              |

## **Safety and Tolerability Profile**

The most frequently reported adverse events across these therapies are gastrointestinal in nature. For CagriSema, gastrointestinal events were reported in 79.6% of participants without diabetes and 72.5% of those with type 2 diabetes, with most events being mild to moderate.[1] In a phase 2 trial of **Cagrilintide** monotherapy, nausea, constipation, and diarrhea were the most common adverse events.[6]



For comparison, in the STEP 1 trial of Semaglutide, 89.7% of participants reported adverse events, with 4.5% discontinuing due to gastrointestinal issues.[5][6] In the SURMOUNT-1 trial for Tirzepatide, the most common adverse events were also gastrointestinal, with discontinuation rates of 14.3% (5 mg), 16.4% (10 mg), and 15.1% (15 mg).[2] Liraglutide's SCALE trials also reported gastrointestinal side effects as the most common.[10]

| Treatment                     | Trial             | Most Common<br>Adverse Events               | Discontinuation Rate due to Adverse Events |
|-------------------------------|-------------------|---------------------------------------------|--------------------------------------------|
| CagriSema                     | REDEFINE 1 & 2[1] | Nausea, Vomiting,<br>Diarrhea               | Not explicitly stated for GI events        |
| Cagrilintide<br>(monotherapy) | Phase 2[6]        | Nausea, Constipation,<br>Diarrhea           | 4% (overall)                               |
| Semaglutide 2.4mg             | STEP 1[5][6]      | Nausea, Diarrhea                            | 4.5% (due to GI events)                    |
| Tirzepatide                   | SURMOUNT-1[2]     | Nausea, Diarrhea,<br>Vomiting, Constipation | 14.3% (5mg), 16.4%<br>(10mg), 15.1% (15mg) |
| Liraglutide 3.0mg             | SCALE Program[10] | Gastrointestinal side effects               | Not explicitly stated for GI events        |

### **Experimental Protocols**

The clinical trials for these medications share a common foundation of being multicenter, randomized, double-blind, and placebo-controlled studies.

REDEFINE 1 Trial (CagriSema): This phase 3a trial enrolled 3,417 adults with a BMI ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.[11][12] Participants were randomized to receive once-weekly subcutaneous injections of CagriSema (2.4 mg Cagrilintide and 2.4 mg Semaglutide), Cagrilintide alone, Semaglutide alone, or placebo for 68 weeks, in conjunction with lifestyle intervention.[11][12] The co-primary endpoints were the percentage change in body weight and achieving at least a 5% weight reduction.[13]







STEP 1 Trial (Semaglutide): This 68-week, randomized, double-blind, placebo-controlled trial enrolled 1,961 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, who did not have diabetes.[14] Participants were randomized in a 2:1 ratio to receive once-weekly subcutaneous Semaglutide 2.4 mg or placebo, plus lifestyle intervention.[14] Dose escalation occurred over 16 weeks.[15] The co-primary endpoints were the percentage change in body weight and weight reduction of at least 5%.[14]

SURMOUNT-1 Trial (Tirzepatide): This phase 3, multicenter, double-blind, randomized, placebo-controlled trial enrolled 2,539 participants with a BMI of  $\geq$ 30 or  $\geq$ 27 with at least one weight-related complication, excluding diabetes.[3] Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, as an adjunct to lifestyle intervention.[3] The dose was escalated by 2.5 mg every 4 weeks.[3] The co-primary endpoints were the percentage change in body weight and the percentage of participants achieving a weight reduction of  $\geq$ 5%.[3]

SCALE Obesity and Prediabetes Trial (Liraglutide): This 56-week, double-blind trial involved 3,731 patients without type 2 diabetes who had a BMI of at least 30, or at least 27 if they had dyslipidemia or hypertension.[16] Participants were randomly assigned in a 2:1 ratio to receive once-daily subcutaneous injections of Liraglutide 3.0 mg or placebo, with both groups receiving counseling on lifestyle modification.[16] The co-primary endpoints were the change in body weight and the proportions of patients losing at least 5% and more than 10% of their initial body weight.[16]

## **Visualizing the Mechanisms and Processes**

To better understand the underlying biology and the structure of the clinical trials, the following diagrams are provided.





Click to download full resolution via product page

Cagrilintide's Amylin-Mediated Signaling Pathway.





Click to download full resolution via product page

Generalized Workflow of a Randomized Controlled Clinical Trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety profile of semaglutide versus placebo in the SELECT study: a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Semaglutide Treatment Effect in People With Obesity American College of Cardiology [acc.org]
- 6. Once-weekly cagrilintide for weight management in people with overweight and obesity: a multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-enm.org [e-enm.org]
- 8. sciencehub.novonordisk.com [sciencehub.novonordisk.com]
- 9. Obesity and Prediabetes Trial American College of Cardiology [acc.org]
- 10. Liraglutide for weight management: a critical review of the evidence PMC [pmc.ncbi.nlm.nih.gov]
- 11. adameetingnews.org [adameetingnews.org]
- 12. REDEFINE 1 and REDEFINE 2: Greater Weight Loss With Combined Cagrilintide-Semaglutide vs. Either Drug Alone or Placebo - American College of Cardiology [acc.org]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. cci-cic.org [cci-cic.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Randomized, Controlled Trial of 3.0 mg of Liraglutide in Weight Management PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Meta-Analysis of Cagrilintide for Weight Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603662#a-meta-analysis-of-clinical-trial-data-for-cagrilintide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com